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Compound of Interest

Compound Name: 5-Amino-3H-pyrazol-3-ol

Cat. No.: B14913469

Get Quote

Synonyms: 3-Amino-5-pyrazolone; 5-Amino-1,2-dihydro-3H-pyrazol-3-one CAS: 1128-54-7

Molecular Formula: C₃H₅N₃O (MW: 99.09 g/mol )

Executive Summary
5-Amino-3H-pyrazol-3-ol represents a "chameleon" scaffold in heterocyclic chemistry. Its

utility as a pharmacophore (e.g., in kinase inhibitors and dyes) is matched by the complexity of

its analysis. In solution, this molecule exists in a rapid tautomeric equilibrium between the oxo-

form (pyrazolone), the hydroxy-form (pyrazolol), and various imino-forms.

This guide provides the definitive spectroscopic data for the compound, with a specific focus on

distinguishing these tautomers using solvent-dependent NMR markers. The protocols herein

are designed to validate the identity of the material synthesized via the standard ethyl

cyanoacetate/hydrazine condensation route.

Part 1: The Tautomeric Challenge
Before interpreting spectra, one must define which molecule is being observed. The state of 5-
Amino-3H-pyrazol-3-ol is dictated by the phase and solvent polarity.
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Solid State: Predominantly exists as a hydrogen-bonded network of the CH-form

(pyrazolone) or zwitterionic forms.

DMSO-d6 Solution: Shifts toward the OH-form (aromatic) or NH-form, stabilized by the high

dielectric constant.

CDCl3 Solution: Often favors the CH-form (diketo-like), though solubility is poor.

Diagram: Tautomeric Equilibrium Landscape
The following diagram illustrates the interconversion that complicates spectral assignment.
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Caption: Tautomeric equilibrium emphasizing the C4 carbon shift as the primary "truth-teller" for

structural assignment.

Part 2: Synthesis & Isolation Protocol
To ensure the spectra below correspond to high-purity material, use this self-validating

synthesis protocol.

Reaction: Condensation of ethyl cyanoacetate with hydrazine hydrate.[1] Mechanism:

Nucleophilic attack of hydrazine on the ester, followed by intramolecular cyclization on the

nitrile.
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Step-by-Step Methodology
Reagents:

Ethyl cyanoacetate (1.0 eq, 11.3 g, 0.1 mol)

Hydrazine hydrate (80% or 100%, 1.2 eq, ~0.12 mol)

Ethanol (Absolute, 50 mL)

Procedure:

Dissolve ethyl cyanoacetate in ethanol in a 250 mL round-bottom flask.

Add hydrazine hydrate dropwise at 0°C (ice bath) to control the exotherm.

Critical Step: Once addition is complete, reflux the mixture at 80°C for 3–4 hours.

Monitor via TLC (Eluent: 10% MeOH in DCM). The starting ester spot (high Rf) should

disappear.

Work-up:

Cool the reaction mixture to room temperature, then to 0°C.

The product will precipitate as a white to off-white solid.

Filter the solid under vacuum.

Purification: Recrystallize from hot ethanol/water (9:1).

Yield: Expect 75–85% (White crystalline powder, mp: ~218–222°C dec).

Part 3: Spectroscopic Data
The following data assumes the compound is dissolved in DMSO-d6, the standard solvent for

this polar scaffold.

Nuclear Magnetic Resonance (NMR)
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Diagnostic Insight: In DMSO-d6, the compound exists predominantly in the enol/amine form or

a rapidly exchanging average that resembles the aromatic system. This is confirmed by the

shielding of Carbon-4.

H NMR (400 MHz, DMSO-d6)

Position Shift (δ ppm) Multiplicity Integral
Assignment /
Notes

H-4 4.30 – 4.80 Singlet (s) 1H

Diagnostic

Signal.If pure

keto (CH₂), this

would be ~3.2

ppm. The

downfield shift

indicates

aromatic

character (CH).

NH/OH 5.0 – 6.5 Broad (br s) 2H-3H

Exchangeable

protons (NH₂).

Extremely

sensitive to water

content and

concentration.

NH (Ring) 9.0 – 11.0 Broad (br s) 1H

Ring NH.[2]

Often very broad

or invisible if

trace acid/base

is present.

Note: If the spectrum shows a distinct CH₂ signal at ~3.2 ppm, the sample may contain

significant amounts of the specific oxo-tautomer, often seen if the DMSO is "wet" or acidic.

C NMR (100 MHz, DMSO-d6)
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Position Shift (δ ppm) Type
Assignment /
Mechanistic Insight

C-3 162.0 – 164.0 C_quat

Carbon attached to

Oxygen (C-OH /

C=O). Deshielded due

to electronegativity.

C-5 152.0 – 154.0 C_quat
Carbon attached to

Amine (C-NH₂).

C-4 75.0 – 85.0 CH

CRITICAL

VALIDATION POINT.

A shift of ~80 ppm

confirms the electron-

rich, aromatic

pyrazole ring

(enamine-like

character). If this

signal appears at ~35-

40 ppm, the

compound is in the

non-aromatic keto

form.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State). In the solid state, the oxo-form (pyrazolone) is usually

stabilized by intermolecular hydrogen bonding.
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Wavenumber (cm⁻¹) Vibration Mode Interpretation

3100 – 3450 ν(N-H) / ν(O-H)

Broad, multiple bands.

Indicates primary amine (-NH₂)

and H-bonded networks.

1640 – 1680 ν(C=O)

Amide-like Carbonyl. Confirms

the presence of the pyrazolone

tautomer in the crystal lattice.

1580 – 1610 ν(C=N) / ν(C=C)
Ring breathing and imine

character.

1480 – 1520 δ(N-H) Amine bending vibrations.

Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion:

[M+H]⁺: m/z 100.1 (Base peak in ESI+).

[M-H]⁻: m/z 98.1 (ESI-).

Fragmentation Pattern (EI/CID):

m/z 100 → 72: Loss of CO (28 Da). Characteristic of the pyrazolone carbonyl.

m/z 100 → 83: Loss of NH₃ (17 Da). (Less common, requires high energy).

m/z 72 → 44: Ring collapse/loss of N₂.

Part 4: Analytical Workflow & Decision Matrix
Use this workflow to troubleshoot synthesis or purity issues.
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Caption: Analytical decision tree for validating 5-amino-3H-pyrazol-3-ol based on H-4 proton

shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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